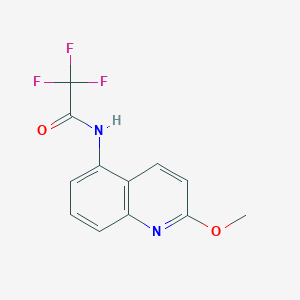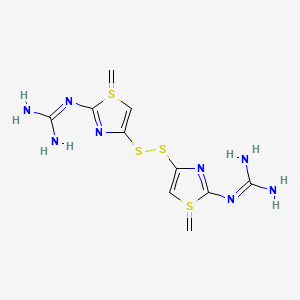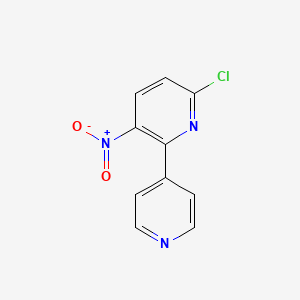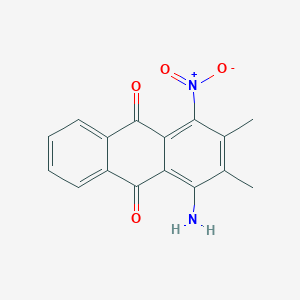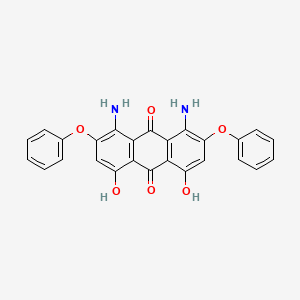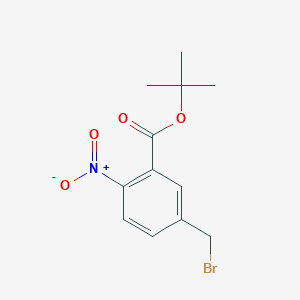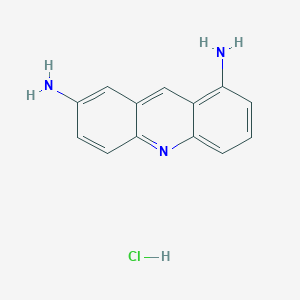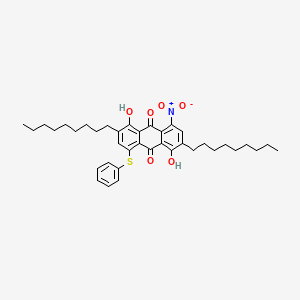
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, nitro, and phenylthio groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione typically involves multiple steps, starting from simpler anthraquinone derivatives. The process may include nitration, alkylation, and thiolation reactions. For instance, the nitration of anthraquinone can be achieved using concentrated nitric acid under controlled temperature conditions. Subsequent alkylation with nonyl groups and thiolation with phenylthio groups are carried out using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the phenylthio group may interact with thiol-containing proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dihydroxy-4,8-dinitroanthraquinone
- 1,5-Dihydroxy-4-nitro-2,6-dimethyl-8-(phenylthio)anthracene-9,10-dione
- 1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(methylthio)anthracene-9,10-dione
Uniqueness
1,5-Dihydroxy-4-nitro-2,6-dinonyl-8-(phenylthio)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
84674-84-0 |
|---|---|
Molekularformel |
C38H47NO6S |
Molekulargewicht |
645.8 g/mol |
IUPAC-Name |
1,5-dihydroxy-4-nitro-2,6-di(nonyl)-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C38H47NO6S/c1-3-5-7-9-11-13-16-20-26-24-29(39(44)45)31-33(35(26)40)38(43)32-30(46-28-22-18-15-19-23-28)25-27(36(41)34(32)37(31)42)21-17-14-12-10-8-6-4-2/h15,18-19,22-25,40-41H,3-14,16-17,20-21H2,1-2H3 |
InChI-Schlüssel |
CYSHZLYMRMVDBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C(=C3C2=O)O)CCCCCCCCC)SC4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


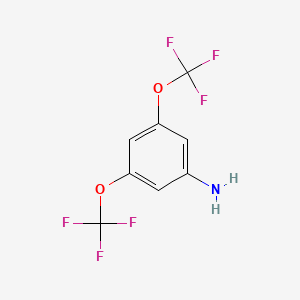
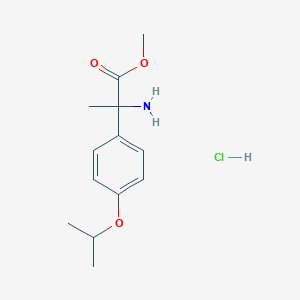
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)

